

Strategic Engineering of Thiazole-Based Bioactives: A Technical Guide

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Compound of Interest

Compound Name: *N,N*-dimethyl-1-(thiazol-4-yl)methanamine

CAS No.: 116252-52-9

Cat. No.: B044004

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Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3-thiazole ring is not merely a structural connector; it is a privileged scaffold capable of modulating metabolic stability, lipophilicity, and target affinity. From the historical success of Sulfathiazole to modern kinase inhibitors like Dasatinib, the thiazole moiety serves as a bioisostere for pyridine or benzene rings, offering unique

stacking opportunities and hydrogen-bonding vectors via its nitrogen (acceptor) and sulfur (donor/acceptor) atoms.

This guide moves beyond basic synthesis to explore the causality of thiazole design—why we select specific substitution patterns (C2 vs. C4/C5) and how to execute self-validating synthetic and biological workflows.

Structural Logic & SAR Architecture

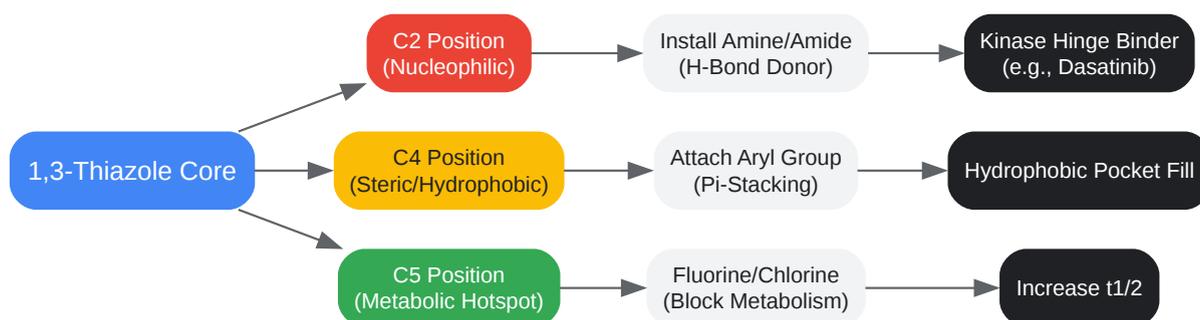
The thiazole ring is aromatic, but its electron density is unevenly distributed. The sulfur atom acts as an electron donor to the ring system, while the nitrogen withdraws density. This push-pull mechanism creates distinct zones for functionalization.

The Pharmacophore Map

- Position 2 (C2): The most nucleophilic carbon. Ideal for installing amine linkers (as seen in Abemaciclib) or hydrazones to engage the ATP-binding pocket of kinases.
- Position 4 (C4): Sterically accessible. Often used to attach lipophilic aryl groups to fill hydrophobic pockets in the target protein.
- Position 5 (C5): The most electrophilic site. Critical for metabolic blocking (e.g., halogenation) to prevent P450-mediated oxidation.

Visualization: Thiazole SAR Decision Tree

The following diagram outlines the decision logic for substituting the thiazole ring based on the desired biological outcome.



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Caption: Decision logic for C2, C4, and C5 functionalization to optimize binding and stability.

Synthetic Architectures: From Hantzsch to C-H Activation

While the Hantzsch Thiazole Synthesis (condensation of

-haloketones with thioamides) remains the industrial workhorse due to its reliability, modern drug discovery demands methods that allow late-stage functionalization.

Comparative Synthetic Strategies

Parameter	Hantzsch Condensation	Cook-Heilbron Synthesis	Pd-Catalyzed C-H Activation
Primary Utility	De novo ring construction	Amino-thiazole synthesis	Late-stage diversification
Atom Economy	Moderate (Loss of H ₂ O, HX)	High	High
Reagent Cost	Low (Thiourea, -haloketones)	Low (-aminonitriles)	High (Pd catalysts, Ligands)
Scalability	Excellent (Kg scale)	Good	Moderate (mg to g scale)
Key Limitation	Requires pre-functionalized precursors	Limited to 5-amino derivatives	Catalyst poisoning by Sulfur

Protocol: Optimized Green Hantzsch Synthesis

Context: This protocol utilizes a solvent-free or aqueous-ethanol approach to minimize VOCs, optimized for high-throughput library generation.

Reagents:

- Substituted
-bromoacetophenone (1.0 equiv)
- Thiourea or Thioamide derivative (1.1 equiv)
- Catalyst: Silica-supported Tungstosilic Acid (Si-TSA) or
-cyclodextrin (supramolecular catalysis).
- Solvent: Water:Ethanol (1:1) or PEG-400.

Step-by-Step Workflow:

- Activation: In a 20 mL scintillation vial, dissolve the thioamide (5.0 mmol) in 5 mL of Water:EtOH (1:1). Add 10 mol% of the chosen catalyst.
- Addition: Slowly add the

-bromoacetophenone (5.0 mmol) at room temperature. Note: Exothermic reaction; monitor temperature to prevent dimerization.
- Reflux: Heat the mixture to 70-80°C for 45-60 minutes. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting ketone spot ().
- Precipitation (Self-Validating Step): Upon completion, cool to room temperature and neutralize with 10%

. The formation of a distinct precipitate indicates successful cyclization and acid quenching.
- Isolation: Filter the solid, wash with ice-cold water (3x 10 mL) to remove bromide salts, and recrystallize from hot ethanol.

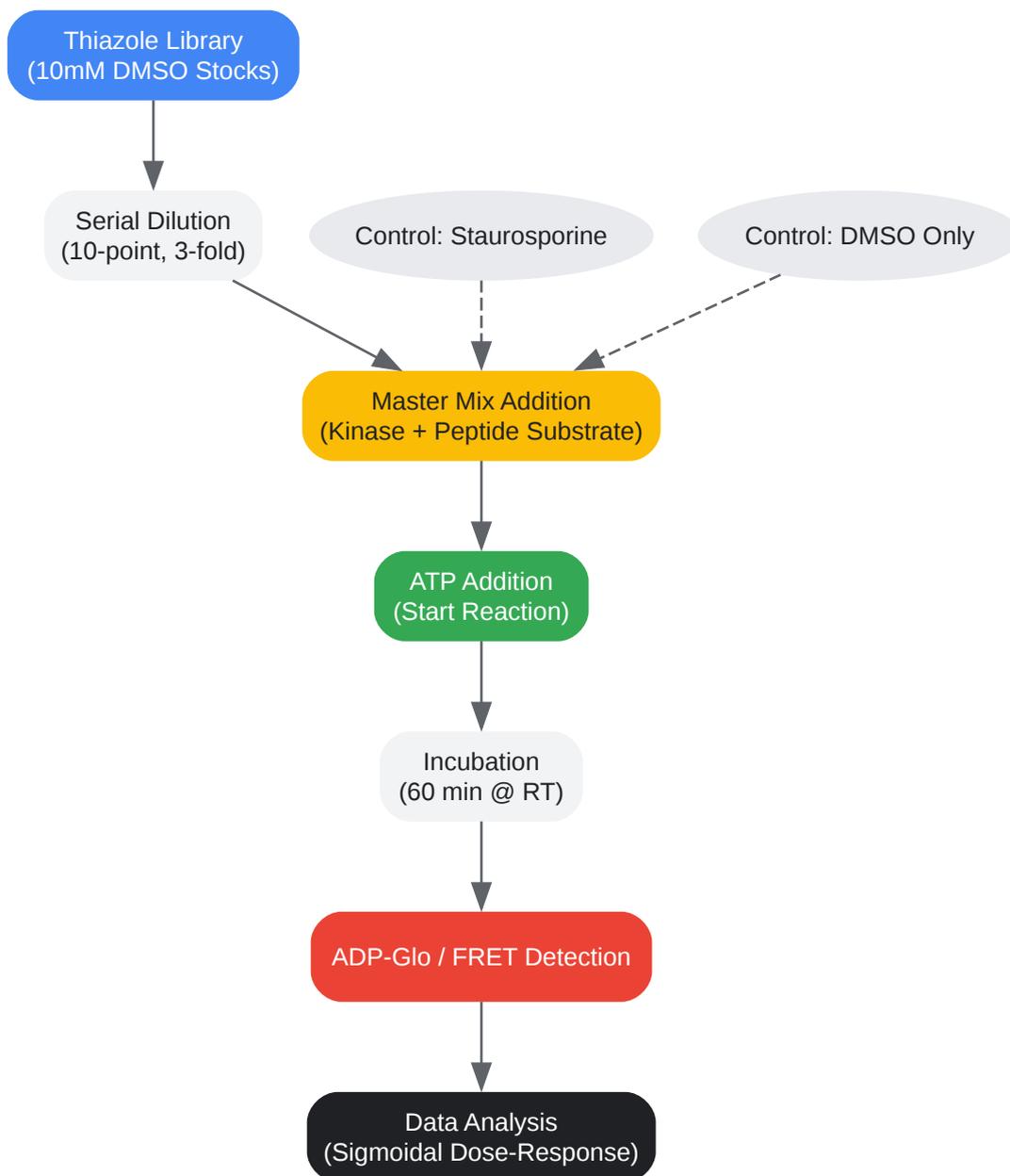
Biological Evaluation: Kinase Inhibition Screening

Thiazoles are potent ATP-competitive inhibitors. The following workflow describes a biochemical screening cascade for a VEGFR-2 targeting thiazole library.

Assay Logic & Workflow

The objective is to determine the

of the new chemical entity (NCE) against the target kinase while filtering out false positives (aggregators).



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Caption: Biochemical kinase inhibition assay workflow using ADP-Glo or FRET detection methods.

Critical Protocol Parameters

- Enzyme Concentration: Titrate kinase to ensure linear velocity (initial rate conditions). Usually 1-10 nM.

- ATP Concentration: Set at (apparent) to ensure the assay is sensitive to ATP-competitive inhibitors.
- Positive Control: Staurosporine or Sorafenib (for VEGFR-2) must be included in every plate.
- Z-Prime (): Must be > 0.5 for the assay to be considered statistically robust.

Market Validation: FDA-Approved Thiazoles

Understanding the landscape of approved drugs validates the scaffold's utility.

Drug Name	Target/Mechanism	Indication	Thiazole Role
Dasatinib	BCR-ABL / SRC Kinase	CML / ALL	Hinge binder (H-bonds via N3)
Dabrafenib	BRAF V600E	Melanoma	Core scaffold orienting sulfonamide
Ritonavir	HIV Protease	HIV/AIDS	Backbone spacer, improves metabolic stability
Cefiderocol	PBP3 (Siderophore)	Bacterial Infection	Aminothiazole oxime (Side chain)
Meloxicam	COX-2	Inflammation	Acidic enolic binder

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